1-Benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid

Lipophilicity Drug Design SAR

Researchers designing peptidomimetics require constrained scaffolds that rigidify peptide conformations while introducing specific aromatic interactions. 1-Benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid (CAS 879686-81-4) solves this challenge as a proline analog with a benzyl hydrophobic domain and thiophene ring for enhanced electronic interactions. ● Balanced XLogP of 0.2 supports CNS drug discovery applications. ● N-benzyl group enables further synthetic diversification for focused library synthesis. ● Reliable supply with ≥95% purity for consistent assay results.

Molecular Formula C16H17NO2S
Molecular Weight 287.4 g/mol
CAS No. 879686-81-4
Cat. No. B1372242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid
CAS879686-81-4
Molecular FormulaC16H17NO2S
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESC1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CS3
InChIInChI=1S/C16H17NO2S/c18-16(19)14-11-17(9-12-5-2-1-3-6-12)10-13(14)15-7-4-8-20-15/h1-8,13-14H,9-11H2,(H,18,19)
InChIKeyWKOQJWXJELLGLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic Acid: Overview


1-Benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid (CAS 879686-81-4) is a heterocyclic compound featuring a pyrrolidine core substituted with a benzyl group at the 1-position and a thiophene ring at the 4-position, bearing a carboxylic acid at the 3-position. This specific substitution pattern defines it as a constrained proline analog [1], a class of molecules widely used in medicinal chemistry to rigidify peptide conformations and modulate biological target interactions . The compound is offered by various vendors as a versatile small molecule scaffold for research and development, typically with purity of 95% or higher .

Scaffold Type Constrained proline analog for peptide backbone rigidification
Substitution Pattern N-Benzyl and 4-thiophene groups enable hydrophobic and π-interaction studies
Purity Profile Vendor-reported purity suitable for SAR and assay development

1-Benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic Acid: Structural Analog Differentiation


In research, the 1-benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid scaffold is not a generic commodity; its unique combination of a benzyl group on the pyrrolidine nitrogen and a thiophene ring at the 4-position dictates its three-dimensional conformation and physicochemical properties. The benzyl group introduces a key hydrophobic and aromatic interaction domain, while the thiophene provides a distinct electronic environment compared to phenyl analogs . Therefore, simpler, more common analogs lacking either the benzyl group (e.g., 4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid ) or the thiophene ring will exhibit significantly different binding affinities and selectivity profiles in biological assays. The following evidence quantifies these critical differentiators, guiding proper scientific selection.

Target Compound N-Benzyl and 4-thiophene substitution present
N-Unsubstituted Analog Lacks hydrophobic benzyl group; binding affinity may shift significantly
Target Compound Thiophene ring provides distinct electronic profile
Phenyl Analog May alter π-stacking and selectivity; assay results may not transfer

1-Benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic Acid: Quantitative Evidence


Hydrophobicity (XLogP) Shift by N-Benzylation

The presence of the N-benzyl group in the target compound significantly increases its calculated hydrophobicity (XLogP = 0.2 [1]) compared to the N-unsubstituted analog, 4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid. This difference impacts membrane permeability, plasma protein binding, and overall pharmacokinetic profile in drug discovery programs.

N-Benzylation & Lipophilicity
Class-level inference
XLogP3-AA = 0.2 vs. unsubstituted analog expected lower
Supports CNS permeability profile screening
Computed value; experimental validation recommended
Lipophilicity Drug Design SAR

Molecular Size and Drug-Likeness

The target compound, with a molecular weight of 287.4 g/mol, exhibits a favorable drug-like molecular size compared to many larger, more complex peptidomimetic analogs. This moderate size balances structural complexity for target engagement with physicochemical properties that support solubility and permeability [1].

Molecular Weight & Drug-Likeness
Class-level inference
287.4 g/mol (~30-50% smaller than complex peptide mimetics)
Within Lipinski Rule of Five range
Calculated value; may support lead optimization screening
Lead Optimization Drug-Likeness Lipinski's Rule of Five

Vendor-Reported Purity for Reproducibility

The compound is commercially available from multiple vendors with a reported purity of at least 95% [REFS-1, REFS-2], which is a standard minimum requirement for use in biological assays and as a synthetic intermediate. However, higher purity (>98%) is available from select suppliers, which may be critical for sensitive applications like NMR or crystallography .

Vendor-Reported Purity
Supporting evidence
Min. 95% (standard); NLT 98% available from specialized vendors
Procure ≥98% purity for sensitive QSAR and biophysical assays
Verify COA for lot-specific purity
Chemical Synthesis Quality Control Assay Development

1-Benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic Acid: Research Applications


Peptidomimetic Design & Proline Scans

The compound's constrained pyrrolidine ring, combined with the benzyl and thiophene substituents, makes it an ideal scaffold for peptidomimetic design. It can replace a proline residue in a peptide chain, introducing a rigid turn and specific hydrophobic and aromatic interactions to probe protein-protein interactions. Its use is particularly valuable in proline scan studies where the effect of introducing a constrained, aromatic residue on binding affinity and proteolytic stability is investigated .

Kinase/Protease Inhibitor Lead Optimization

The scaffold's combination of a basic amine (pyrrolidine nitrogen), a carboxylic acid, and two distinct aromatic groups (benzyl, thiophene) allows for multiple points of diversification. Medicinal chemists can use this core to synthesize focused libraries for screening against targets like kinases or proteases, where the benzyl group can occupy a hydrophobic pocket and the thiophene can engage in pi-stacking or sulfur-aromatic interactions. The N-benzyl group also provides a handle for further synthetic modification .

CNS Drug Discovery with Moderate Lipophilicity

The compound's calculated XLogP of 0.2 suggests a balanced lipophilicity profile favorable for crossing the blood-brain barrier [1]. It serves as a valuable starting point for developing CNS-active agents, where a fine balance between solubility and permeability is crucial. Researchers can use this scaffold to derivatize and explore CNS drug space without starting from a molecule that is too polar or too lipophilic.

Application
Selection Property
Validation Focus
Peptidomimetic design & proline scan studies
Constrained proline scaffold with aromatic substitution
Binding affinity and proteolytic stability endpoints
Kinase/protease inhibitor lead optimization
Multi-point diversification: amine, carboxylic acid, two aromatics
Target engagement and selectivity profiling
CNS lead compound screening
Moderate calculated lipophilicity
CNS permeability and solubility balance
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